Head-to-Head Phase III Trial: Etelcalcetide Achieves Superior PTH Reduction Compared with Cinacalcet
In a randomized, phase III head-to-head clinical trial (NCT01896232) comparing etelcalcetide with cinacalcet in hemodialysis patients with moderate to severe secondary hyperparathyroidism, etelcalcetide demonstrated superiority in reducing serum PTH levels. Etelcalcetide achieved a >30% PTH reduction in 68.2% of patients versus 57.7% for cinacalcet, with a between-group difference of 10.5% (95% CI: 3.5% to 17.5%, P=0.004 for superiority) [1]. For the more stringent threshold of >50% PTH reduction, etelcalcetide was effective in 52.4% of patients compared with 40.2% for cinacalcet, a difference of 12.2% (95% CI: 4.7% to 19.5%, P=0.001) [1].
| Evidence Dimension | Proportion of patients achieving PTH reduction from baseline |
|---|---|
| Target Compound Data | Cinacalcet: >30% reduction: 57.7%; >50% reduction: 40.2% |
| Comparator Or Baseline | Etelcalcetide: >30% reduction: 68.2%; >50% reduction: 52.4% |
| Quantified Difference | >30% reduction: 10.5% absolute difference (95% CI: 3.5%-17.5%, P=0.004); >50% reduction: 12.2% absolute difference (95% CI: 4.7%-19.5%, P=0.001) |
| Conditions | Phase III randomized controlled trial; 26-week treatment period; hemodialysis patients with moderate to severe SHPT |
Why This Matters
This direct head-to-head trial establishes that etelcalcetide is quantitatively superior to cinacalcet for PTH reduction, a fact that should inform procurement decisions for clinical research where maximizing PTH suppression is the primary objective.
- [1] Block GA, Bushinsky DA, Cheng S, et al. Effect of etelcalcetide vs cinacalcet on serum parathyroid hormone in patients receiving hemodialysis with secondary hyperparathyroidism: A randomized clinical trial. JAMA. 2017;317(2):156-164. View Source
